3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a benzothiazole ring, a pyridine ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.
Coupling Reactions: The benzothiazole and piperazine rings can be coupled using a suitable linker, such as a propanone group, under specific reaction conditions (e.g., using a base like potassium carbonate in a polar solvent like DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions could occur at the carbonyl group of the propanone linker.
Substitution: The pyridine and piperazine rings may undergo substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where benzothiazole derivatives have shown activity.
Medicine
Medicinal applications could include its use as an antimicrobial, anticancer, or neuroprotective agent, given the known activities of related compounds.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one would depend on its specific application. For example, as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The benzothiazole ring could be involved in binding to metal ions or other molecular targets, while the piperazine ring might enhance solubility or bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzothiazol-2-yl)-1-(piperazin-1-yl)propan-1-one
- 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-3-yl)piperazin-1-yl]propan-1-one
Uniqueness
The uniqueness of 3-(1,3-Benzothiazol-2-yl)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C19H20N4OS |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C19H20N4OS/c24-19(9-8-18-21-15-5-1-2-6-16(15)25-18)23-13-11-22(12-14-23)17-7-3-4-10-20-17/h1-7,10H,8-9,11-14H2 |
InChI Key |
XAIKWPCNMMWJKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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